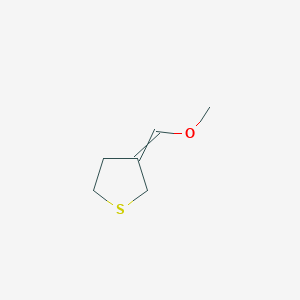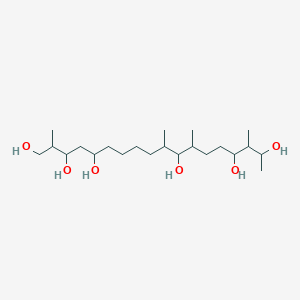![molecular formula C11H16O B14316878 1-Methylidenespiro[4.5]decan-2-one CAS No. 111689-29-3](/img/structure/B14316878.png)
1-Methylidenespiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidenespiro[45]decan-2-one is a chemical compound with the molecular formula C10H16O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylidenespiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition reaction of 5-methylene-2(5H)-furanone with dienes such as butadiene. This reaction yields bicyclic and tricyclic spiroadducts, which can be further transformed into the desired spiro compound through hydrogenation, reduction of the carbonyl group, and Michael addition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by subsequent chemical transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylidenespiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylidenespiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of perfumes and aromas due to its olfactive properties.
Mecanismo De Acción
The mechanism of action of 1-Methylidenespiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Methylidenespiro[4.5]decan-2-one can be compared with other spiro compounds such as:
1-Methyl-1-azaspiro[4.5]decan-2-one: This compound has a nitrogen atom in the spiro ring, which imparts different chemical and biological properties.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one:
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
111689-29-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
4-methylidenespiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H16O/c1-9-10(12)5-8-11(9)6-3-2-4-7-11/h1-8H2 |
Clave InChI |
CUUYFDGXVSJPOZ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=O)CCC12CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


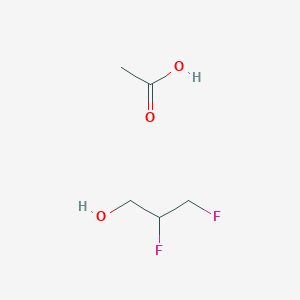
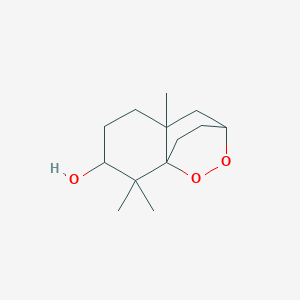
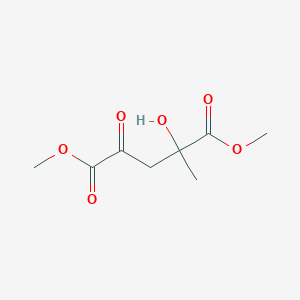
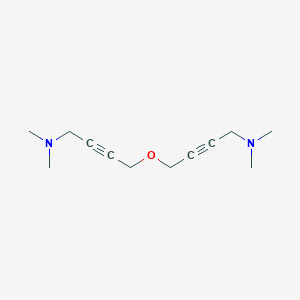
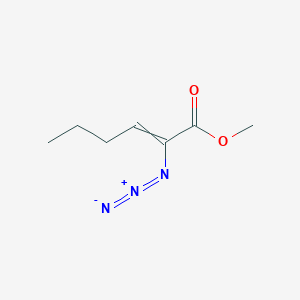
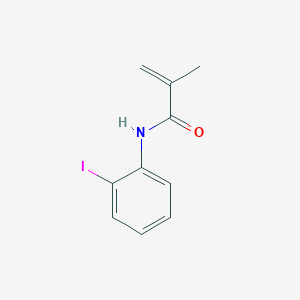
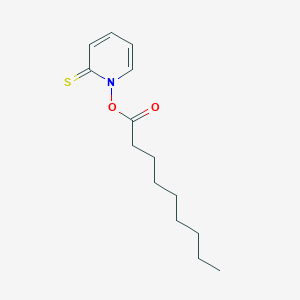
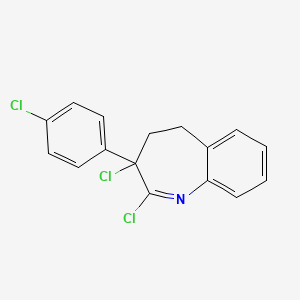
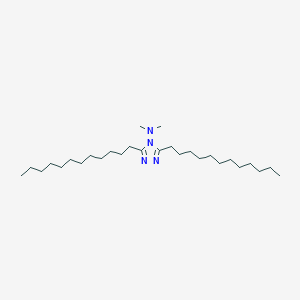
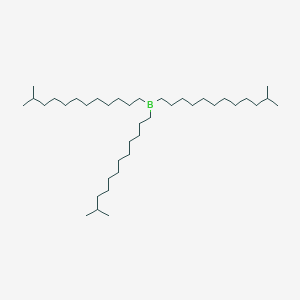
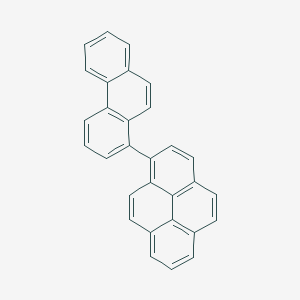
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
